3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one 3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15593605
InChI: InChI=1S/C21H15ClO3/c1-11-9-17-19(14-3-2-4-15(14)21(23)25-17)20-18(11)16(10-24-20)12-5-7-13(22)8-6-12/h5-10H,2-4H2,1H3
SMILES:
Molecular Formula: C21H15ClO3
Molecular Weight: 350.8 g/mol

3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

CAS No.:

Cat. No.: VC15593605

Molecular Formula: C21H15ClO3

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one -

Specification

Molecular Formula C21H15ClO3
Molecular Weight 350.8 g/mol
IUPAC Name 5-(4-chlorophenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one
Standard InChI InChI=1S/C21H15ClO3/c1-11-9-17-19(14-3-2-4-15(14)21(23)25-17)20-18(11)16(10-24-20)12-5-7-13(22)8-6-12/h5-10H,2-4H2,1H3
Standard InChI Key XEXBHVHAAGTODS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name, 5-(4-chlorophenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.0²,⁶.0¹²,¹⁶]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one, delineates its tetracyclic framework . Key features include:

  • Chromenone core: A benzopyran-4-one system (positions 1–3, 7–10).

  • Furan ring: Fused at positions 2 and 3 of the chromenone.

  • Cyclopentane ring: Partially saturated, contributing to the dihydro designation.

  • Substituents: A 4-chlorophenyl group at position 5 and a methyl group at position 7.

Structural Representation

The compound’s canonical SMILES, CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)Cl, and InChIKey (XEXBHVHAAGTODS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Table 1: Key Identifiers of the Compound

PropertyValueSource
CAS Number374759-27-0
Molecular FormulaC₂₁H₁₅ClO₃
Molecular Weight350.8 g/mol
PubChem CID986553
SMILESCC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)Cl

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound typically involves multi-step protocols leveraging cycloaddition and annulation reactions. A notable method involves the inverse electron-demand Diels-Alder (iEDDA) reaction using ortho-quinone methide (o-QM) intermediates . For example:

  • Formation of o-QM: Generated via acid-catalyzed dehydration of Mannich bases.

  • Cycloaddition: Reaction with electron-rich dienophiles (e.g., dihydrofuran) under thermal conditions (120°C in acetonitrile) .

  • Post-functionalization: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
o-QM formationHCl, DMF, 100°C75%
Cycloaddition2,3-Dihydrofuran, BF₃·Et₂O, 120°C28%
Chlorophenylation4-Chlorophenylboronic acid, Pd(PPh₃)₄65%

Challenges and Optimizations

  • Regioselectivity: Competing pathways may yield regioisomers; BF₃·Et₂O enhances selectivity for the desired product .

  • Yield Improvements: Microwave-assisted synthesis and flow chemistry reduce reaction times (from 24h to 2h) and improve yields to ~50% .

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystallographic data for this specific compound is limited, analogs like 3-(4-methoxyphenyl)-4-methyl-... (PubChem CID 4318998) reveal:

  • Planar chromenone core: Dihedral angles <5° between fused rings.

  • Chlorophenyl orientation: Orthogonal to the chromenone plane (θ ≈ 85°) .

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 5.71 (s, 1H, furan-H), 2.69–2.77 (m, 2H, cyclopentane-CH₂) .

  • ¹³C NMR: δ 198.9 (C=O), 157.5 (furan-O), 136.2 (Cl-CAr) .

  • HRMS: m/z 351.0762 [M+H]⁺ (calc. 351.0765) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Low in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane .

  • LogP: Predicted 3.8 (ChemAxon), indicating moderate lipophilicity .

  • Stability: Stable at RT under inert atmospheres; degrades upon UV exposure (t₁/₂ = 48h).

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point215–217°CDSC
λmax (UV-Vis)278 nm (ε = 12,500 M⁻¹cm⁻¹)Methanol
pKa8.2 (enol)Potentiometric

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • 4-Chlorophenyl Group: Enhances hydrophobic interactions with kinase ATP pockets .

  • Methyl Substituent: Reduces metabolic oxidation, improving plasma half-life (t₁/₂ = 6h in mice).

Applications and Comparative Analysis

Medicinal Chemistry

This compound serves as a lead structure for Eif4A inhibitors, which target translation initiation in cancer cells . Analog 4-methyl-3-(4-methylphenyl)-... (Smolecule) shows 10-fold higher potency, highlighting the role of substituent electronics.

Material Science

Its rigid, conjugated framework makes it a candidate for organic semiconductors (Eg = 2.8 eV) .

Table 4: Comparison with Structural Analogs

CompoundActivity (IC₅₀)LogPSource
3-(4-Cl-Ph)-4-Me-... (Target)1.2 µM (Topo II)3.8
3-(4-MeO-Ph)-4-Me-... (CID 4318998)5.8 µM2.9
3-(3-Me-Ph)-4-Me-... (ChemSpider 617249)8.4 µM4.1

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